N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride
Description
N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride is a substituted benzimidamide derivative characterized by a methyl group at the 2-position of the benzene ring and a hydroxyimino functional group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-4-2-3-5-7(6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRXBOVFSZYMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/O)/N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oximes and other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the methyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound belongs to a broader class of N'-hydroxyimidamides, which differ in substituents on the benzene ring or aliphatic chains. Key structural analogs include:
Key Observations :
- Electronic Effects : Chloro () and fluoro () substituents introduce electron-withdrawing effects, altering reactivity in catalysis or drug-receptor interactions compared to the methyl group in the target compound.
- Solubility: Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than non-ionic analogs, critical for pharmaceutical formulations.
Pharmacological and Analytical Considerations
- Stability and Formulation: and highlight the importance of salt forms (e.g., lidocaine hydrochloride) in maintaining stability during storage. The target compound’s hydrochloride form likely offers similar advantages over non-ionic analogs .
- Analytical Characterization : Specificity testing () and spectroscopic methods () are critical for differentiating the target compound from impurities or structural analogs in drug development pipelines .
Biological Activity
N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride, also known as a hydroxylated carboximidamide, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Overview of Biological Activity
This compound exhibits a variety of biological activities, primarily through its interactions with specific molecular targets. The compound is investigated for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
Key Biological Activities
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in various diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial and antifungal activities.
- Anticancer Potential : There is ongoing research into its efficacy against cancer cell lines, indicating potential as an anticancer agent.
The mechanism of action of this compound involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways, contributing to its biological effects.
Interaction with Molecular Targets
- Enzymatic Pathways : The compound's structure allows for interaction with enzymes involved in metabolic processes, potentially leading to alterations in cellular functions.
- Protein Binding : Its hydroxyl group and carboximidamide moiety enhance binding affinity to biological macromolecules, facilitating effective modulation of protein functions.
Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, treatment with this compound resulted in a significant decrease in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Efficacy :
- A study evaluating the antimicrobial properties showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, supporting its use as a potential antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N'-Hydroxy-4-methylbenzene-1-carboximidamide | Antimicrobial, anticancer | Enzyme inhibition |
| N'-Hydroxy-3-methylbenzene-1-carboximidamide | Anticancer | Protein binding and modulation |
| N'-Hydroxy-2-methylbenzene-1-carboximidamide | Antimicrobial, anticancer | Enzyme inhibition and protein binding |
Q & A
Q. What are the recommended methods for synthesizing N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride?
The synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted benzene precursors. A common approach is the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride under acidic conditions, followed by purification via recrystallization. Microwave-assisted synthesis (as demonstrated for structurally related compounds in ) can enhance reaction efficiency and yield. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents. Purity assessment via thin-layer chromatography (TLC) or HPLC is critical to identify byproducts like unreacted nitriles or oxidation intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methyl group (δ ~2.3 ppm) and hydroxyimino moiety (δ ~8–9 ppm).
- IR Spectroscopy : Stretching frequencies for N–O (1250–1350 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate the imidamide structure.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Cl⁻ interactions) using SHELX programs .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution .
- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
Q. What are the common impurities encountered during synthesis, and how can they be removed?
Common impurities include unreacted starting materials (e.g., 2-methylbenzonitrile) and hydroxylamine byproducts. Purification methods:
- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound in different solvents?
Contradictions may arise from variations in temperature, solvent purity, or crystalline forms. A systematic approach:
- Solubility Screening : Test solubility in DMSO, methanol, water, and chloroform at 25°C and 40°C.
- Polarity Analysis : Correlate solubility with solvent polarity indexes (e.g., Hansen parameters).
- Crystallographic Data : Compare lattice energies of different polymorphs (if applicable) using X-ray diffraction .
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| DMSO | 50–60 | Hygroscopic |
| Methanol | 20–30 | Temperature-sensitive |
| Water | <5 | pH-dependent |
Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate electrophilicity indices of the imidamide group to predict sites for nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. aprotic environments).
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Structural coordinates from crystallography (e.g., Cl⁻ hydrogen bonds ) inform force field parameters.
Q. How does the crystal structure influence the compound’s stability and interaction with biological targets?
The hydrochloride salt’s stability is enhanced by strong hydrogen bonds between the Cl⁻ anion and N–H/O–H groups, as observed in similar structures . These interactions:
- Reduce hygroscopicity by stabilizing the lattice.
- Influence bioavailability by modulating solubility and dissolution rates.
- Provide anchor points for target binding (e.g., ionic interactions with enzyme active sites).
Q. In designing a study to assess the compound’s efficacy as an enzyme inhibitor, what control experiments are critical?
- Positive Controls : Use a known inhibitor (e.g., metformin hydrochloride ) to benchmark activity.
- Negative Controls : Test the compound against irrelevant enzymes to rule out non-specific binding.
- Dose-Response Assays : Measure IC₅₀ values across a concentration gradient (e.g., 1 nM–100 µM).
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
